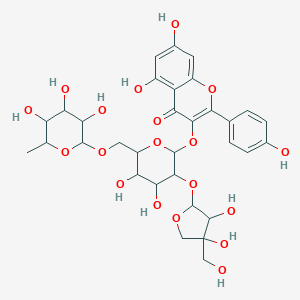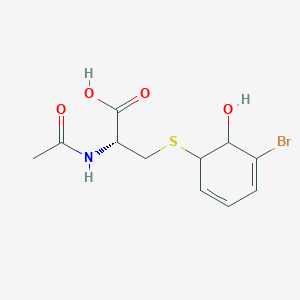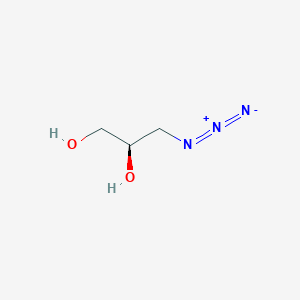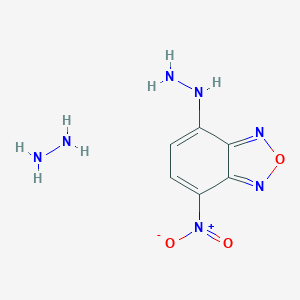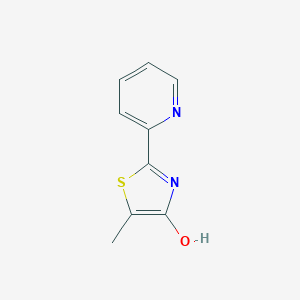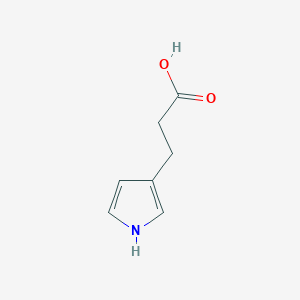![molecular formula C14H12N2O2S B145186 6-(4-甲氧基苯基)-3-甲基咪唑并[2,1-b][1,3]噻唑-5-甲醛 CAS No. 134670-46-5](/img/structure/B145186.png)
6-(4-甲氧基苯基)-3-甲基咪唑并[2,1-b][1,3]噻唑-5-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
科学研究应用
6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of dyes and pigments due to its unique structural properties.
作用机制
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, such as the human constitutive androstane receptor (car) . These targets play crucial roles in various biological processes, including metabolism and the regulation of inflammatory responses .
Mode of Action
For instance, some thiazole derivatives stimulate the translocation of the human constitutive androstane receptor (CAR) to the nucleus . This interaction can lead to changes in gene expression and subsequent alterations in cellular function .
Biochemical Pathways
For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that thiazole derivatives may influence a wide range of biochemical pathways, although the specific pathways affected by this compound remain to be elucidated.
Result of Action
Thiazole derivatives have been found to have a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For example, some thiazole derivatives have been found to inhibit the helminth-specific mitochondrial enzyme, stopping the tricarboxylic acid cycle (TCA cycle) and adenosine triphosphate (ATP) production leading to helminth’s death .
Cellular Effects
The cellular effects of 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde are not fully understood. Thiazole derivatives have been found to have diverse effects on cells. For example, some thiazole derivatives have been found to cause DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Molecular Mechanism
The molecular mechanism of action of 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is not fully known. Thiazole derivatives have been found to interact with various biomolecules. For example, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II .
Temporal Effects in Laboratory Settings
The temporal effects of 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde in laboratory settings are not fully known. Thiazole derivatives have been found to have diverse effects over time. For example, some thiazole derivatives have been found to cause DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Dosage Effects in Animal Models
The dosage effects of 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde in animal models are not fully known. Thiazole derivatives have been found to have diverse effects at different dosages. For example, some thiazole derivatives have been found to cause DNA double-strand breaks, a G2 stop, and ultimately, cell death at certain dosages .
Metabolic Pathways
Thiazole derivatives have been found to interact with various enzymes and cofactors .
Transport and Distribution
Thiazole derivatives have been found to have diverse effects on cellular localization and accumulation .
Subcellular Localization
Thiazole derivatives have been found to have diverse effects on subcellular localization .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with 4-methoxybenzaldehyde under acidic conditions to form the intermediate, which is then cyclized to yield the final product . The reaction is often carried out in solvents such as ethanol or methanol, and the use of catalysts like p-toluenesulfonic acid can enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid.
Reduction: 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
相似化合物的比较
Similar Compounds
- 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- 6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Uniqueness
6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde is unique due to the presence of both methoxy and methyl groups, which can influence its reactivity and biological activity. This makes it a valuable compound for various research applications, offering distinct advantages over similar compounds .
属性
IUPAC Name |
6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-9-8-19-14-15-13(12(7-17)16(9)14)10-3-5-11(18-2)6-4-10/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGDGHBVWWWUGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(N12)C=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424361 |
Source


|
| Record name | 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134670-46-5 |
Source


|
| Record name | 6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
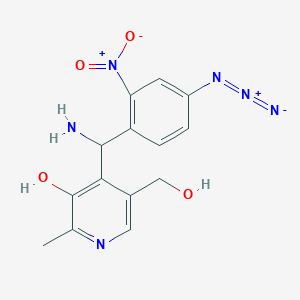
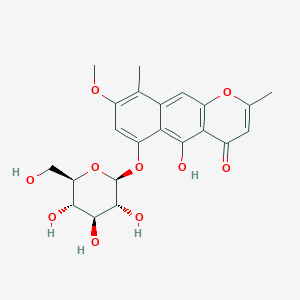
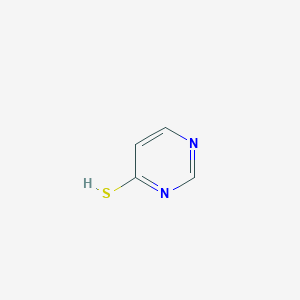
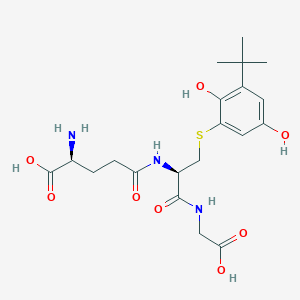
![2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B145120.png)
